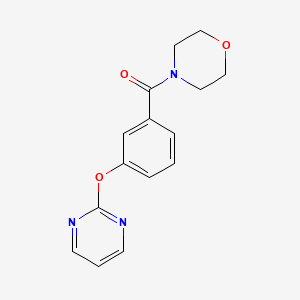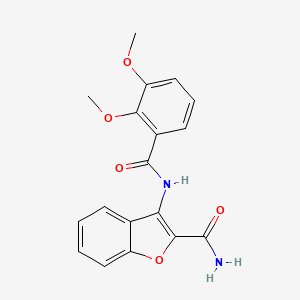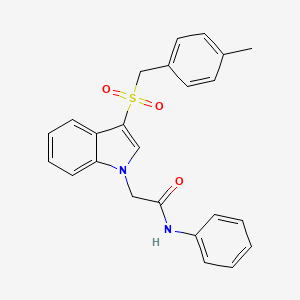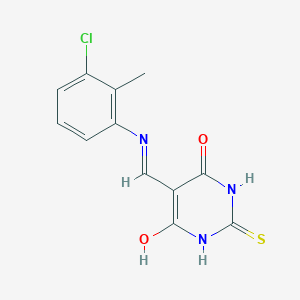
Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” is a compound that contains a morpholino ring and a pyrimidine ring . Morpholino is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential .
Synthesis Analysis
The synthesis of morpholino compounds involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine . The condensed thiopyrane can be converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
Morpholino compounds have a molecular structure that contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . They block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Chemical Reactions Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
Morpholino is physically a liquid with no color. It has a fish-like or ammonia odor . It is mostly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator & boiler water additive .Wissenschaftliche Forschungsanwendungen
PET Imaging Agent for Parkinson's Disease
A study synthesized (Min Wang et al., 2017) a compound structurally related to Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone, aiming to develop a new PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. The synthesized tracer showed high radiochemical yield and purity, indicating its potential for in vivo brain imaging.
Defluorination Studies
Research into the defluorination of similar compounds has provided insights into their chemical behavior under specific conditions (E. Fasani et al., 2008). This study contributes to understanding the stability and degradation pathways of morpholino compounds, which is critical for designing more stable and effective pharmaceuticals.
c-Met Kinase Inhibitors
Another study focused on the design and synthesis of phenyl substituted pyridazin-3-ones with morpholino-pyrimidines for inhibiting c-Met kinase (Seung-Tae Kang et al., 2014). This research is significant for developing new therapeutic agents targeting c-Met driven cancers, showcasing the compound's relevance in oncology.
Inhibitors of AKR1C3 for Cancer Treatment
A class of morpholino(phenylpiperazin-1-yl)methanones was synthesized and shown to be potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3 (J. Flanagan et al., 2014). These inhibitors are of interest as potential drugs for hormone-related cancers and leukemia, highlighting the compound's utility in developing cancer therapeutics.
Enzyme Inhibitory Activity
The synthesis and evaluation of thiophene-based compounds, including morpholino derivatives, for their enzyme inhibitory activities against several enzymes, highlighted their potential as leads for further pharmacological studies (A. Cetin et al., 2021). This research underscores the versatility of morpholino compounds in developing enzyme inhibitors.
Wirkmechanismus
Target of Action
Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone is a complex compound that likely interacts with multiple targets. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
This interaction can lead to a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
It is known that many indole derivatives affect a variety of biochemical pathways, leading to diverse biological activities . For example, some indole derivatives have been shown to inhibit protein kinases, enzymes that are essential for controlling cell growth, differentiation, migration, and metabolism .
Result of Action
Some compounds with similar structures have been shown to have antimicrobial and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Zukünftige Richtungen
Morpholino compounds have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They are also in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . The future directions of “Morpholino(3-(pyrimidin-2-yloxy)phenyl)methanone” could be in the development of future antidiabetic drugs .
Eigenschaften
IUPAC Name |
morpholin-4-yl-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(18-7-9-20-10-8-18)12-3-1-4-13(11-12)21-15-16-5-2-6-17-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPYRRQZIAHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2428285.png)
![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)
![N-(2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2428287.png)
![N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2428289.png)

![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428294.png)
![2-(2-fluorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2428297.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)
